N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16(2)17-8-10-18(11-9-17)24-22(28)21(27)23-15-20(26-13-4-5-14-26)19-7-6-12-25(19)3/h6-12,16,20H,4-5,13-15H2,1-3H3,(H,23,27)(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVNQZUAOCINPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CN2C)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N4O2, with a molecular weight of 382.5 g/mol. The compound features a complex structure that includes an oxalamide functional group, which is known for its role in modulating biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O2 |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 1049350-72-2 |
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
1. Antimicrobial Activity:
Studies have demonstrated that derivatives of this compound can inhibit the growth of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). The mechanism involves targeting specific proteins within the bacterial cells, such as MmpL3 and EthR2, which are crucial for bacterial survival and virulence .
2. Anti-inflammatory Effects:
The oxalamide group has been associated with anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation in various animal models, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases.
3. Neuroprotective Properties:
Preliminary studies suggest that the compound may exert neuroprotective effects, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways. This could make it a candidate for further investigation in neurodegenerative diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy Against Mtb
In a study involving the BM212 series of compounds, including analogues closely related to this compound, researchers found significant inhibitory effects on Mtb strains resistant to first-line treatments. The study utilized biochemical assays to quantify the binding affinity and inhibitory concentration (IC50) values against various targets .
Case Study 2: In Vivo Anti-inflammatory Activity
A series of in vivo experiments evaluated the anti-inflammatory effects of oxalamide derivatives in rodent models. The results indicated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, highlighting the potential for therapeutic use in inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The most structurally analogous compound identified in the provided evidence is N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)-2-methyl-5-oxoimidazolidin-1-yl)oxalamide (Compound (9)) . Below is a comparative analysis:
Key Differences and Implications
Substituent Complexity: The target compound features pyrrolidine and 1-methylpyrrole groups, which are smaller heterocycles compared to the imidazolidinone and methoxyphenyl groups in Compound (9). This difference may enhance the target’s lipophilicity and membrane permeability, making it more suitable for central nervous system targeting.
Hydrogen-Bonding Potential: Compound (9) contains phenolic -OH and imidazolidinone groups, enabling strong hydrogen-bonding interactions. The absence of these in the target compound suggests reduced solubility in polar solvents but increased metabolic stability .
Thermal Stability :
- The high melting point of Compound (9) (249–250°C) reflects its crystalline nature and strong intermolecular interactions. The target compound’s melting point is unreported but likely lower due to less polar substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
